1-(Difluoromethoxy)-3-iodobenzene
Overview
Description
1-(Difluoromethoxy)-3-iodobenzene is an organic compound that features both difluoromethoxy and iodine substituents on a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity. The presence of both electron-withdrawing (iodine) and electron-donating (difluoromethoxy) groups on the aromatic ring makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Difluoromethoxy)-3-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-(difluoromethoxy)benzene. This reaction typically uses iodine (I2) or an iodine source such as N-iodosuccinimide (NIS) in the presence of a catalyst like copper(II) sulfate (CuSO4) under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of flow chemistry allows for better control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethoxy)-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Oxidation and Reduction: The difluoromethoxy group can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like DMF or toluene are typically used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Cross-Coupling Reactions: Products include biaryl compounds, alkenylbenzenes, and alkynylbenzenes.
Scientific Research Applications
1-(Difluoromethoxy)-3-iodobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-3-iodobenzene depends on its application. In cross-coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The difluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
1-(Trifluoromethoxy)-3-iodobenzene: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.
1-(Difluoromethoxy)-4-iodobenzene: Similar structure but with the iodine atom in the para position.
1-(Difluoromethoxy)-2-iodobenzene: Similar structure but with the iodine atom in the ortho position.
Uniqueness: 1-(Difluoromethoxy)-3-iodobenzene is unique due to the specific positioning of the difluoromethoxy and iodine groups, which can significantly influence its reactivity and the types of reactions it can undergo. The combination of these functional groups makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(difluoromethoxy)-3-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IO/c8-7(9)11-6-3-1-2-5(10)4-6/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRNNLKRPRATMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378888 | |
Record name | 1-(difluoromethoxy)-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518070-17-2 | |
Record name | 1-(difluoromethoxy)-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Difluoromethoxy)-3-iodo-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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